molecular formula C19H13F3N6 B14157731 4-Methyl-6-(4-phenylazo-phenylamino)-2-trifluoromethyl-pyrimidine-5-carbonitrile CAS No. 1164489-02-4

4-Methyl-6-(4-phenylazo-phenylamino)-2-trifluoromethyl-pyrimidine-5-carbonitrile

Cat. No.: B14157731
CAS No.: 1164489-02-4
M. Wt: 382.3 g/mol
InChI Key: ZFWOFJGXNGIOKS-UHFFFAOYSA-N
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Description

4-Methyl-6-(4-phenylazo-phenylamino)-2-trifluoromethyl-pyrimidine-5-carbonitrile is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a trifluoromethyl group, a phenylazo group, and a phenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-(4-phenylazo-phenylamino)-2-trifluoromethyl-pyrimidine-5-carbonitrile typically involves multiple steps, starting from readily available starting materials. The key steps in the synthetic route include:

    Formation of the Pyrimidine Ring: This is usually achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under specific conditions.

    Azo Coupling Reaction: The phenylazo group is introduced through a diazotization reaction followed by coupling with an aromatic amine.

    Final Functionalization: The phenylamino group is introduced in the final step, often through a substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-(4-phenylazo-phenylamino)-2-trifluoromethyl-pyrimidine-5-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

4-Methyl-6-(4-phenylazo-phenylamino)-2-trifluoromethyl-pyrimidine-5-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-6-(4-phenylazo-phenylamino)-2-trifluoromethyl-pyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and azo linkage play crucial roles in its activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-6-(4-phenylazo-phenylamino)-2-trifluoromethyl-pyrimidine-5-carbonitrile: shares similarities with other pyrimidine derivatives, such as:

Uniqueness

The presence of the trifluoromethyl group in this compound imparts unique chemical properties, such as increased lipophilicity and metabolic stability, distinguishing it from other similar compounds.

Properties

CAS No.

1164489-02-4

Molecular Formula

C19H13F3N6

Molecular Weight

382.3 g/mol

IUPAC Name

4-methyl-6-(4-phenyldiazenylanilino)-2-(trifluoromethyl)pyrimidine-5-carbonitrile

InChI

InChI=1S/C19H13F3N6/c1-12-16(11-23)17(26-18(24-12)19(20,21)22)25-13-7-9-15(10-8-13)28-27-14-5-3-2-4-6-14/h2-10H,1H3,(H,24,25,26)

InChI Key

ZFWOFJGXNGIOKS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)C(F)(F)F)NC2=CC=C(C=C2)N=NC3=CC=CC=C3)C#N

Origin of Product

United States

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